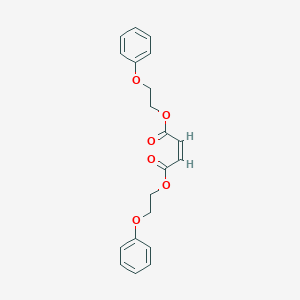
Di(phenoxyethyl) maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(phenoxyethyl) maleate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of Di(phenoxyethyl) maleate is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and proteins involved in various cellular processes. It has also been found to induce apoptosis, which is a programmed cell death.
Biochemical and Physiological Effects:
Di(phenoxyethyl) maleate has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have antifungal and antibacterial properties. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which can help in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Di(phenoxyethyl) maleate has several advantages in lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It has also been found to have low toxicity, making it safe for use in lab experiments. However, it has some limitations as well. It is not water-soluble, which can make it challenging to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on Di(phenoxyethyl) maleate. One potential area of research is its use in cancer treatment. It has been found to have anticancer properties, and further research can help in the development of new cancer treatments. Additionally, it can be studied for its potential use in the treatment of other diseases such as inflammation, infections, and neurodegenerative diseases. Further research can also help in understanding its mechanism of action and identifying new targets for drug development.
Conclusion:
In conclusion, Di(phenoxyethyl) maleate is a synthetic compound that has potential applications in various fields. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further research can help in the development of new treatments for various diseases and understanding its mechanism of action.
Méthodes De Synthèse
Di(phenoxyethyl) maleate is synthesized through a reaction between maleic anhydride and 2-(2-phenoxyethoxy) ethanol. The reaction takes place in the presence of a catalyst such as sulfuric acid or phosphoric acid. The product obtained is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
Di(phenoxyethyl) maleate has been extensively studied for its potential applications in various fields. It has been found to have anticancer properties and has been used in cancer research. It has also been studied for its antifungal and antibacterial properties. Additionally, it has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
10534-77-7 |
|---|---|
Formule moléculaire |
C20H20O6 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
bis(2-phenoxyethyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C20H20O6/c21-19(25-15-13-23-17-7-3-1-4-8-17)11-12-20(22)26-16-14-24-18-9-5-2-6-10-18/h1-12H,13-16H2/b12-11- |
Clé InChI |
HRYREZUFSWGBTI-VAWYXSNFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)OCCOC(=O)/C=C\C(=O)OCCOC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)OCCOC(=O)C=CC(=O)OCCOC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)OCCOC(=O)C=CC(=O)OCCOC2=CC=CC=C2 |
Autres numéros CAS |
7596-87-4 10534-77-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




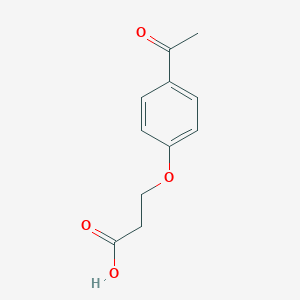
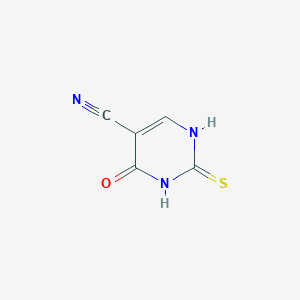
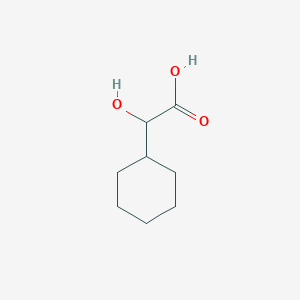
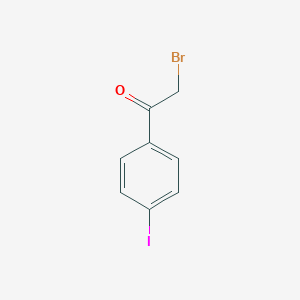
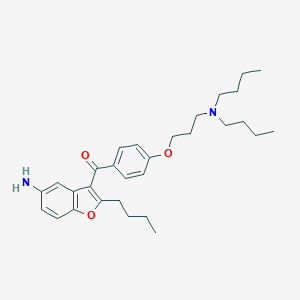
![(6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B185320.png)
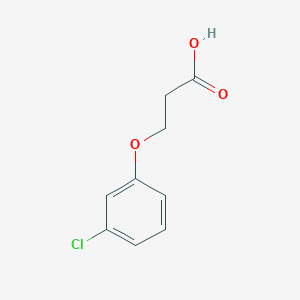

![7-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B185323.png)

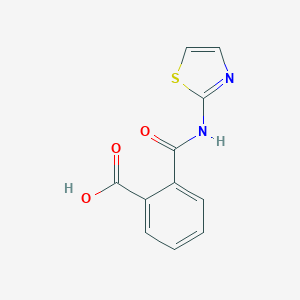
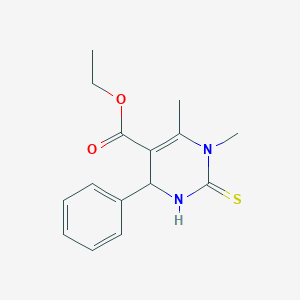
![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)